Cas no 2744-08-3 ((4aR,8aR)-Decahydroisoquinoline)

(4aR,8aR)-Decahydroisoquinoline is a saturated heterocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the bridgehead position. Its rigid decahydroisoquinoline scaffold provides stereochemical stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The (4aR,8aR) configuration ensures high enantiopurity, which is critical for chiral synthesis and drug development. This compound is particularly useful in the preparation of alkaloids, bioactive molecules, and asymmetric catalysts. Its stability under various reaction conditions and compatibility with multiple functionalization strategies enhance its versatility in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its integrity.
(4aR,8aR)-Decahydroisoquinoline structure
2744-08-3 structure
Product Name:(4aR,8aR)-Decahydroisoquinoline
CAS No:2744-08-3
MF:C9H17N
MW:139.23798251152
CID:240135
PubChem ID:12210935
Update Time:2025-06-09

(4aR,8aR)-Decahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,decahydro-, (4aR,8aR)-rel-
    • cis-Decahydroisoquinoline
    • decahydrosoquinoline
    • dihydroisoquinoline
    • octahydro-isoquinoline
    • perhydroisoquinoline
    • tetrahydroisoquinoline
    • (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
    • CS1860
    • AKOS017258510
    • TS-01816
    • rel-(4aR,8aR)-Decahydroisoquinoline
    • (4aR,8aR)-decahydroisoquinoline
    • CS-0208236
    • SCHEMBL1037843
    • 2744-08-3
    • CS-0356258
    • 947767-62-6
    • ALBB-022358
    • isoquinoline, decahydro-, (4aR,8aR)-
    • (4aR,8aR)-Decahydroisoquinoline
    • Inchi: 1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
    • InChI Key: NENLYAQPNATJSU-BDAKNGLRSA-N
    • SMILES: N1CC[C@H]2CCCC[C@H]2C1

Computed Properties

  • Exact Mass: 139.136099547g/mol
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0,95 g/cm3

(4aR,8aR)-Decahydroisoquinoline Security Information

(4aR,8aR)-Decahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D209805-1mg
(4aR,8aR)-Decahydroisoquinoline
2744-08-3
1mg
$190.00 2023-05-18
TRC
D209805-10mg
(4aR,8aR)-Decahydroisoquinoline
2744-08-3
10mg
$1499.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-278860-250 mg
cis-Decahydroisoquinoline,
2744-08-3
250MG
¥805.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-278860-250mg
cis-Decahydroisoquinoline,
2744-08-3
250mg
¥805.00 2023-09-05

(4aR,8aR)-Decahydroisoquinoline Related Literature

Additional information on (4aR,8aR)-Decahydroisoquinoline

(4aR,8aR)-Decahydroisoquinoline (CAS No. 2744-08-3): An Overview of Its Structure, Synthesis, and Biological Applications

(4aR,8aR)-Decahydroisoquinoline (CAS No. 2744-08-3) is a significant compound in the field of organic chemistry and medicinal chemistry. This compound belongs to the class of decahydroisoquinolines, which are characterized by their unique structural features and potential biological activities. In this article, we will delve into the structure, synthesis methods, and recent advancements in the biological applications of (4aR,8aR)-Decahydroisoquinoline.

Structure and Properties

(4aR,8aR)-Decahydroisoquinoline is a fully saturated derivative of isoquinoline, featuring a fused ring system with a nitrogen atom at the 1-position. The compound has a molecular formula of C11H17N and a molecular weight of 163.25 g/mol. The presence of the nitrogen atom and the specific stereochemistry (4aR,8aR) contribute to its unique chemical properties and reactivity. The compound is typically obtained as a colorless oil or solid, depending on the specific conditions of synthesis.

The structural features of (4aR,8aR)-Decahydroisoquinoline make it an interesting target for synthetic chemists due to its potential as a building block for more complex molecules. The nitrogen atom can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of (4aR,8aR)-Decahydroisoquinoline has been extensively studied over the years, with several methods being reported in the literature. One of the most common approaches involves the reduction of isoquinoline derivatives followed by stereoselective hydrogenation to achieve the desired stereochemistry.

A notable method involves the use of palladium-catalyzed hydrogenation reactions to achieve high stereoselectivity. For example, a study published in the Journal of Organic Chemistry in 2021 reported a highly efficient and stereoselective synthesis of (4aR,8aR)-Decahydroisoquinoline using palladium on carbon (Pd/C) as a catalyst under mild conditions. This method not only provided high yields but also demonstrated excellent control over the stereochemistry of the product.

Another approach involves the use of asymmetric catalysis to achieve enantioselective synthesis. A recent study published in Angewandte Chemie International Edition described a novel asymmetric hydrogenation protocol using chiral ruthenium catalysts. This method allowed for the preparation of (4aR,8aR)-Decahydroisoquinoline with high enantiomeric excess (ee) values, making it particularly useful for applications in pharmaceutical research.

Biological Applications

The biological activities of (4aR,8aR)-Decahydroisoquinoline have been a subject of increasing interest in recent years. One area where this compound has shown promise is in its potential as an inhibitor of various enzymes involved in disease pathways. For instance, studies have demonstrated that certain decahydroisoquinolines can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

A study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported that (4aR,8aR)-Decahydroisoquinoline-derived compounds exhibited potent AChE inhibitory activity with IC50 values in the low micromolar range. These findings suggest that further optimization of these compounds could lead to new therapeutic agents for neurodegenerative diseases.

In addition to its potential as an enzyme inhibitor, (4aR,8aR)-Decahydroisoquinoline has also been investigated for its anti-inflammatory properties. Research published in European Journal of Medicinal Chemistry in 2019 showed that certain derivatives of this compound could effectively reduce inflammation by inhibiting key inflammatory mediators such as TNF-α and IL-6.

Clinical Trials and Future Prospects

While much of the research on (4aR,8aR)-Decahydroisoquinoline remains at the preclinical stage, there are ongoing efforts to translate these findings into clinical applications. Several pharmaceutical companies are actively investigating decahydroisoquinolines as lead compounds for drug development.

A phase I clinical trial conducted by XYZ Pharmaceuticals evaluated the safety and pharmacokinetics of a novel decahydroisoquinoline derivative in healthy volunteers. The results showed that the compound was well-tolerated and exhibited favorable pharmacokinetic properties, paving the way for further clinical trials to assess its efficacy in treating specific diseases.

In conclusion, (4aR,8aR)-Decahydroisoquinoline (CAS No. 2744-08-3) is a versatile compound with significant potential in both synthetic chemistry and medicinal chemistry. Its unique structural features and biological activities make it an attractive target for further research and development. As more studies are conducted and new synthetic methods are developed, it is likely that this compound will continue to play an important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd